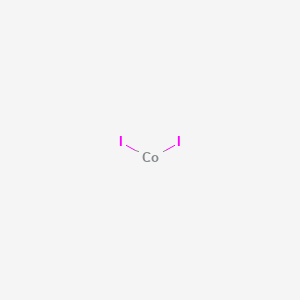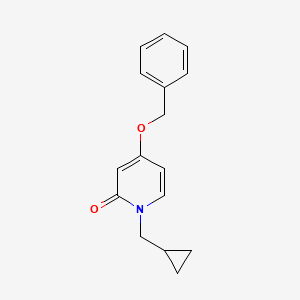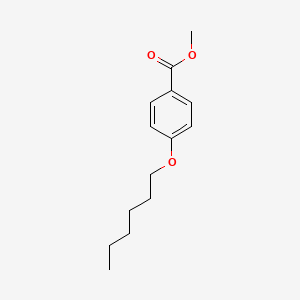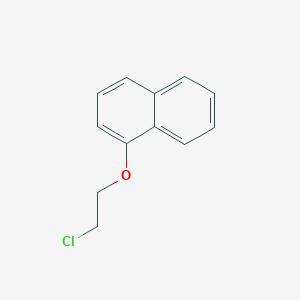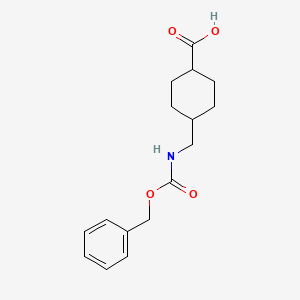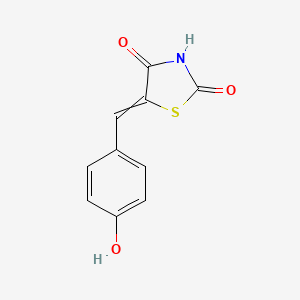
5-(4-Hydroxybenzylidene)thiazolidine-2,4-dione
概述
描述
5-(4-Hydroxybenzylidene)thiazolidine-2,4-dione is a chemical compound with the molecular formula C10H7NO3S It is known for its unique structure, which includes a thiazolidine ring fused with a phenyl group through a methylene bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Hydroxybenzylidene)thiazolidine-2,4-dione typically involves the condensation of 4-hydroxybenzaldehyde with thiazolidine-2,4-dione. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, in an aqueous or alcoholic medium. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the product precipitates out. The precipitate is then filtered, washed, and recrystallized to obtain the pure compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
5-(4-Hydroxybenzylidene)thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carbonyl groups in the thiazolidine ring can be reduced to form corresponding alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives of the thiazolidine ring.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
科学研究应用
5-(4-Hydroxybenzylidene)thiazolidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and antimicrobial agent.
Material Science: It is explored for its use in the development of organic semiconductors and photovoltaic materials.
Biological Studies: It is used in research related to enzyme inhibition and protein binding studies.
Industrial Applications: It is investigated for its potential use in the synthesis of advanced materials and chemical intermediates.
作用机制
The mechanism of action of 5-(4-Hydroxybenzylidene)thiazolidine-2,4-dione involves its interaction with various molecular targets. In medicinal chemistry, it is believed to exert its effects by inhibiting specific enzymes or binding to proteins, thereby modulating their activity. The exact molecular pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
- 5-[(4-Methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione
- 5-[(4-Chlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione
- 5-[(4-Nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione
Uniqueness
5-(4-Hydroxybenzylidene)thiazolidine-2,4-dione is unique due to the presence of the hydroxyl group, which imparts specific chemical reactivity and biological activity. This hydroxyl group allows for additional hydrogen bonding interactions, enhancing its binding affinity to biological targets and its solubility in aqueous environments.
属性
分子式 |
C10H7NO3S |
|---|---|
分子量 |
221.23 g/mol |
IUPAC 名称 |
5-[(4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C10H7NO3S/c12-7-3-1-6(2-4-7)5-8-9(13)11-10(14)15-8/h1-5,12H,(H,11,13,14) |
InChI 键 |
ARHIHDVVUHVQCP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=O)S2)O |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

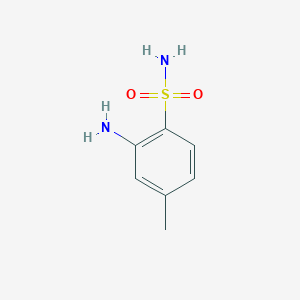
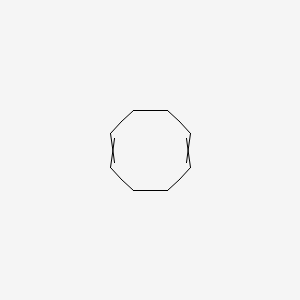
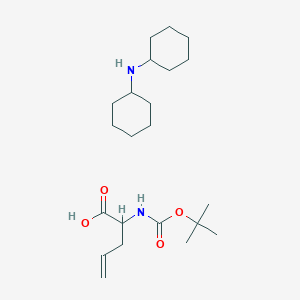
![3-(2-Bromo-3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B8815850.png)
![tert-Butyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B8815860.png)
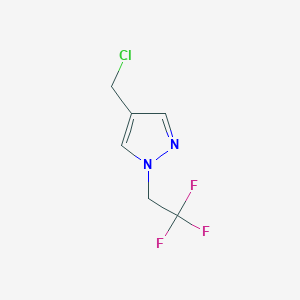
![7-Methyltetrazolo[1,5-a]pyridine](/img/structure/B8815868.png)
